2-amino-N-methyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide
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Overview
Description
2-amino-N-methyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide is a compound that features a thiophene ring, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-methyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide can be achieved through various methods. One common approach involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives . Another method includes the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale condensation reactions, such as the Gewald reaction, Paal–Knorr reaction, and Fiesselmann synthesis. These methods are efficient and scalable, making them suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-amino-N-methyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The thiophene ring can participate in electrophilic substitution reactions, while the amide group can undergo nucleophilic substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include sulfurizing agents like phosphorus pentasulfide (P4S10) for the Paal–Knorr reaction and triethylamine as a basic catalyst for condensation reactions . Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride are also used in specific reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of cyanoacetanilide with phenyl isothiocyanate in DMF containing potassium hydroxide can yield thiophene derivatives .
Scientific Research Applications
2-amino-N-methyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide has a wide range of scientific research applications. In medicinal chemistry, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities . In material science, thiophene-based molecules are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 2-amino-N-methyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The amide group can also form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-amino-N-methyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide include other thiophene derivatives such as suprofen, articaine, and tioconazole . These compounds share the thiophene ring structure but differ in their substituents and specific biological activities.
Uniqueness: What sets this compound apart is its unique combination of the thiophene ring with an amide group and a phenyl ring. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and material science .
Biological Activity
2-amino-N-methyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide is a compound characterized by a thiophene ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C14H16N2OS, with a molecular weight of 260.36 g/mol. The compound features a unique combination of an amide group, a phenyl ring, and a thiophene ring, contributing to its distinct biological properties.
Property | Value |
---|---|
Molecular Formula | C14H16N2OS |
Molecular Weight | 260.36 g/mol |
IUPAC Name | This compound |
InChI Key | VPWDXADHHIHHLS-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The thiophene ring can participate in electrophilic substitution reactions, allowing the compound to interact with enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may modulate receptor activity, influencing signal transduction pathways related to inflammation and cancer progression.
Anticancer Activity
Research indicates that thiophene derivatives exhibit significant anticancer properties. For instance, studies have shown that various thiophene compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 proteins and other apoptotic pathways. The presence of electron-donating groups in the structure enhances cytotoxic activity against specific cancer cell lines.
Case Study : A study evaluating the anticancer activity of related thiophene compounds demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against Jurkat and A431 cell lines, suggesting a potential for similar efficacy in this compound .
Antimicrobial Activity
Thiophene derivatives are also recognized for their antimicrobial properties. The compound's ability to inhibit bacterial growth has been observed in various studies, indicating potential applications in treating bacterial infections.
Research Findings : In vitro assays have shown that compounds with similar structures display significant antibacterial activity against both Gram-positive and Gram-negative bacteria, which may be extrapolated to the target compound .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound reveals that modifications to the thiophene and phenyl rings can significantly influence its biological activity:
- Substituents on the Phenyl Ring : Electron-donating groups enhance anticancer activity.
- Thiophene Ring Modifications : Changes in the substituents on the thiophene ring can alter reactivity and interaction with biological targets.
Comparative Analysis with Similar Compounds
A comparative analysis with other thiophene derivatives highlights the unique properties of this compound:
Compound Name | Biological Activity | IC50 (µg/mL) |
---|---|---|
Suprofen | Anti-inflammatory | 1.75 |
Articaine | Local anesthetic | 0.85 |
Tioconazole | Antifungal | 1.40 |
2-amino-N-methyl-2-phenyl... | Potential anticancer | TBD |
Properties
Molecular Formula |
C14H16N2OS |
---|---|
Molecular Weight |
260.36 g/mol |
IUPAC Name |
2-amino-N-methyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide |
InChI |
InChI=1S/C14H16N2OS/c1-16(9-11-7-8-18-10-11)14(17)13(15)12-5-3-2-4-6-12/h2-8,10,13H,9,15H2,1H3 |
InChI Key |
VPWDXADHHIHHLS-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CSC=C1)C(=O)C(C2=CC=CC=C2)N |
Origin of Product |
United States |
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